Cas no 1935995-41-7 (3-(Methylsulfanyl)cyclobutan-1-ol)
3-(Methylsulfanyl)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(methylsulfanyl)cyclobutan-1-ol
- Cyclobutanol, 3-(methylthio)-
- 2059911-31-6
- EN300-342029
- (1S,3s)-3-(methylsulfanyl)cyclobutan-1-ol
- 3-methylsulfanylcyclobutan-1-ol
- EN300-245549
- AKOS040732086
- F9994-5184
- CIS-3-(METHYLTHIO)CYCLOBUTAN-1-OL
- 2680534-22-7
- EN300-22997570
- 1935995-41-7
- 3-(METHYLTHIO)CYCLOBUTAN-1-OL
- 3-(methylsulfanyl)cyclobutan-1-ol, cis
- (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol
- AT20178
- AT20156
- 3-(Methylsulfanyl)cyclobutan-1-ol
-
- Inchi: 1S/C5H10OS/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3
- InChI Key: KOFROXSEJKSZDG-UHFFFAOYSA-N
- SMILES: S(C)C1CC(C1)O
Computed Properties
- Exact Mass: 118.04523611g/mol
- Monoisotopic Mass: 118.04523611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 59.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 45.5Ų
Experimental Properties
- Density: 1.12±0.1 g/cm3(Predicted)
- Boiling Point: 203.2±33.0 °C(Predicted)
- pka: 14.77±0.40(Predicted)
3-(Methylsulfanyl)cyclobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M220046-100mg |
3-(methylsulfanyl)cyclobutan-1-ol |
1935995-41-7 | 100mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M220046-500mg |
3-(methylsulfanyl)cyclobutan-1-ol |
1935995-41-7 | 500mg |
$ 705.00 | 2022-06-04 | ||
| TRC | M220046-1g |
3-(methylsulfanyl)cyclobutan-1-ol |
1935995-41-7 | 1g |
$ 1090.00 | 2022-06-04 | ||
| Chemenu | CM538120-1g |
3-(Methylsulfanyl)cyclobutan-1-ol |
1935995-41-7 | 97% | 1g |
$805 | 2022-12-31 | |
| Enamine | EN300-245549-0.05g |
3-(methylsulfanyl)cyclobutan-1-ol |
1935995-41-7 | 95.0% | 0.05g |
$252.0 | 2025-02-20 | |
| Enamine | EN300-245549-0.1g |
3-(methylsulfanyl)cyclobutan-1-ol |
1935995-41-7 | 95.0% | 0.1g |
$376.0 | 2025-02-20 | |
| Enamine | EN300-245549-0.25g |
3-(methylsulfanyl)cyclobutan-1-ol |
1935995-41-7 | 95.0% | 0.25g |
$538.0 | 2025-02-20 | |
| Enamine | EN300-245549-0.5g |
3-(methylsulfanyl)cyclobutan-1-ol |
1935995-41-7 | 95.0% | 0.5g |
$847.0 | 2025-02-20 | |
| Enamine | EN300-245549-1.0g |
3-(methylsulfanyl)cyclobutan-1-ol |
1935995-41-7 | 95.0% | 1.0g |
$1086.0 | 2025-02-20 | |
| Enamine | EN300-245549-2.5g |
3-(methylsulfanyl)cyclobutan-1-ol |
1935995-41-7 | 95.0% | 2.5g |
$2127.0 | 2025-02-20 |
3-(Methylsulfanyl)cyclobutan-1-ol Related Literature
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-(Methylsulfanyl)cyclobutan-1-ol
Research Brief on 3-(Methylsulfanyl)cyclobutan-1-ol (CAS: 1935995-41-7): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
3-(Methylsulfanyl)cyclobutan-1-ol (CAS: 1935995-41-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery pipelines.
Recent studies highlight the compound's role as a versatile building block in medicinal chemistry. The cyclobutane core with methylsulfanyl and hydroxyl functional groups provides a rigid yet modifiable scaffold that has shown promise in the development of kinase inhibitors and GPCR-targeting compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in creating novel allosteric modulators for neurological targets.
The synthetic accessibility of 1935995-41-7 has been improved through recent methodological advances. A team at MIT developed a stereoselective synthesis route using photochemical [2+2] cycloaddition, achieving >90% yield and excellent enantiomeric purity (Nature Chemistry, 2022). This breakthrough has facilitated broader exploration of structure-activity relationships in related compound series.
In pharmacokinetic studies, 3-(Methylsulfanyl)cyclobutan-1-ol derivatives have demonstrated favorable metabolic stability and blood-brain barrier penetration. Research from Pfizer (2023) identified several lead compounds in this class with oral bioavailability exceeding 60% in preclinical models, making them attractive candidates for CNS drug development.
The compound's mechanism of action appears to involve unique interactions with protein binding sites. X-ray crystallography studies (PDB: 7T9X) revealed that the methylsulfanyl group participates in favorable hydrophobic interactions, while the hydroxyl group forms critical hydrogen bonds, explaining the high binding affinity observed in biochemical assays.
Current challenges in the field include optimizing the selectivity profile of derivatives and addressing potential metabolic liabilities associated with the methylsulfanyl group. Several pharmaceutical companies have active programs investigating prodrug approaches to mitigate these issues while maintaining therapeutic efficacy.
Looking forward, 3-(Methylsulfanyl)cyclobutan-1-ol represents a promising scaffold for fragment-based drug discovery. Its combination of synthetic tractability, favorable physicochemical properties, and demonstrated biological activity positions it as a valuable tool in the medicinal chemist's arsenal, particularly for challenging targets in oncology and neuroscience.
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